3-Iodo-5-(trifluoromethyl)benzoic acid
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Overview
Description
“3-Iodo-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS number 28186-62-1 . It is a derivative of benzoic acid, which has an iodine atom and a trifluoromethyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “3-Iodo-5-(trifluoromethyl)benzoic acid” consists of a benzene ring with an iodine atom and a trifluoromethyl group attached to it, along with a carboxylic acid group . The molecular formula is C8H4F3IO2, and the molecular weight is 316.02 .Scientific Research Applications
Pharmaceutical Intermediates and APIs
Beyond drug discovery, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its strategic placement of iodine and trifluoromethyl groups allows chemists to introduce specific functionalities. As a result, it contributes to the production of active pharmaceutical ingredients (APIs) with desired properties.
Safety and Hazards
The safety data sheet for a similar compound, “2-Fluoro-5-(trifluoromethyl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound . Similar precautions would likely apply to “3-Iodo-5-(trifluoromethyl)benzoic acid”.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its absorption and distribution .
Result of Action
It’s known that benzoic acid derivatives can have a variety of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-5-(trifluoromethyl)benzoic acid. For example, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets .
properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZOFRUGGDTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
28186-62-1 |
Source
|
Record name | 3-iodo-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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